2-(3-Methoxybenzoyl)oxazole 2-(3-Methoxybenzoyl)oxazole
Brand Name: Vulcanchem
CAS No.: 898759-47-2
VCID: VC2289505
InChI: InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3
SMILES: COC1=CC=CC(=C1)C(=O)C2=NC=CO2
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

2-(3-Methoxybenzoyl)oxazole

CAS No.: 898759-47-2

Cat. No.: VC2289505

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxybenzoyl)oxazole - 898759-47-2

Specification

CAS No. 898759-47-2
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name (3-methoxyphenyl)-(1,3-oxazol-2-yl)methanone
Standard InChI InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3
Standard InChI Key YQIRAZOUSOTBIV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)C2=NC=CO2
Canonical SMILES COC1=CC=CC(=C1)C(=O)C2=NC=CO2

Introduction

Structural Identity and Basic Properties

2-(3-Methoxybenzoyl)oxazole is characterized by its oxazole ring connected to a 3-methoxybenzoyl group. The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, which contributes to the compound's diverse chemical reactivity and biological potential. This compound belongs to the broader family of oxazole derivatives, which have garnered significant interest in medicinal chemistry research.

The compound features a distinctive molecular structure with the following identifiers and physical properties:

PropertyValue
CAS Number898759-47-2
MDL NumberMFCD07699337
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Minimum Commercial Purity95%-97%
Storage RecommendationCool, dry place

Table 1: Physical and Chemical Properties of 2-(3-Methoxybenzoyl)oxazole

The chemical structure of 2-(3-Methoxybenzoyl)oxazole incorporates both electron-withdrawing and electron-donating elements, creating a unique electronic distribution that affects its reactivity patterns. The oxazole ring provides a scaffold for various interactions, while the methoxybenzoyl group influences its lipophilicity and potential binding characteristics with biological targets.

Chemical Synthesis and Reactivity

Chemical Reactivity

2-(3-Methoxybenzoyl)oxazole can undergo various chemical reactions typical of both oxazoles and benzoyl derivatives. These reactions include:

  • Electrophilic Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions, although these typically require more forcing conditions compared to benzene derivatives.

  • Nucleophilic Reactions: The carbonyl group in the methoxybenzoyl portion can serve as a site for nucleophilic addition reactions.

  • Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions, which might provide pathways for further derivatization .

  • Functional Group Transformations: The methoxy group presents opportunities for additional modifications through demethylation or other transformations.

Research Context and Recent Advancements

Oxazole Research Landscape

While specific research focused on 2-(3-Methoxybenzoyl)oxazole appears limited, the broader field of oxazole research provides important context. Recent advancements (2018-2023) have expanded our understanding of oxazole derivatives' therapeutic potential :

Therapeutic AreaKey FindingsPotential Relevance to 2-(3-Methoxybenzoyl)oxazole
AnticancerDiverse mechanisms including enzyme inhibition and cytotoxicityStructure suggests potential for similar activities
AntibacterialActivity against various bacterial strains including resistant onesMethoxybenzoyl group may enhance membrane penetration
CNS ModulationEffects on various neurological targets and pathwaysPotential neuroprotective properties
AntidiabeticInfluence on glucose metabolism and related pathwaysPossible applications in metabolic disorders
Enzyme InhibitionInhibitory effects on various clinically relevant enzymesStructure amenable to binding enzyme active sites

Table 2: Recent Research Findings on Oxazole Derivatives and Potential Relevance to 2-(3-Methoxybenzoyl)oxazole

Future Research Directions

The potential applications of 2-(3-Methoxybenzoyl)oxazole suggest several promising research directions:

  • Comprehensive Biological Screening: Systematic evaluation of its antimicrobial, antiviral, anticancer, and other biological activities would provide valuable insights into its therapeutic potential .

  • Structure-Activity Relationship Studies: Investigation of how structural modifications affect its biological profile could lead to more potent or selective derivatives .

  • Mechanism of Action Studies: Elucidation of molecular targets and biochemical pathways influenced by this compound would enhance understanding of its biological effects .

  • Synthetic Methodology Development: Refinement of synthetic routes could improve yield, purity, and scalability, facilitating broader research applications .

  • Combination Studies: Evaluation of synergistic effects with established therapeutic agents could reveal novel therapeutic strategies .

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